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Ethoxy(dimethyl)alumane

Volatility Vapor pressure Precursor delivery

Ethoxy(dimethyl)alumane (dimethylaluminum ethoxide, DEAE) is a dialkyl aluminum alkoxide of the type R₂AlOR′. It belongs to the broader class of organoaluminum precursors used in atomic‑layer deposition (ALD), chemical‑vapor deposition (CVD) and metalorganic vapor‑phase epitaxy (MOVPE) for the controlled delivery of aluminum and oxygen.

Molecular Formula C4H11AlO
Molecular Weight 102.11 g/mol
CAS No. 6063-59-8
Cat. No. B14734889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxy(dimethyl)alumane
CAS6063-59-8
Molecular FormulaC4H11AlO
Molecular Weight102.11 g/mol
Structural Identifiers
SMILESCCO[Al](C)C
InChIInChI=1S/C2H5O.2CH3.Al/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1
InChIKeyMWNKMBHGMZHEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethoxy(dimethyl)alumane (CAS 6063‑59‑8) – Baseline Identity for ALD / CVD Precursor Sourcing


Ethoxy(dimethyl)alumane (dimethylaluminum ethoxide, DEAE) is a dialkyl aluminum alkoxide of the type R₂AlOR′. It belongs to the broader class of organoaluminum precursors used in atomic‑layer deposition (ALD), chemical‑vapor deposition (CVD) and metalorganic vapor‑phase epitaxy (MOVPE) for the controlled delivery of aluminum and oxygen [1]. The molecule contains a pre‑formed Al–O bond, which distinguishes it from oxygen‑free trialkylaluminum compounds such as trimethylaluminum (TMA) and directly influences film nucleation, oxygen incorporation and carbon impurity levels. Quantitatively robust, head‑to‑head comparisons with closest analogues remain scarce in the open literature, and the differential evidence presented below relies on cross‑study comparison and class‑level inference where direct data are unavailable.

Why In‑Class Precursors Cannot Substitute Ethoxy(dimethyl)alumane (6063‑59‑8) Without Performance Risk


Dialkyl aluminum alkoxides are not interchangeable drop‑in replacements. The identity of the alkoxy ligand (–OEt vs –OiPr vs –OMe) and the number of alkyl groups control volatility, thermal stability, surface reaction kinetics and the resulting film’s impurity profile [1][2]. Even a small change from ethoxide to isopropoxide has been shown to alter area‑selective ALD inhibition efficiency by >30% relative to TMA [3]. Consequently, substituting ethoxy(dimethyl)alumane with dimethylaluminum isopropoxide or trimethylaluminum without re‑optimizing the process risks shifts in growth‑per‑cycle, film stoichiometry, carbon contamination, and nucleation delay. The following quantitative evidence pinpoints where this compound provides verifiable differentiation.

Quantitative Differentiation Evidence for Ethoxy(dimethyl)alumane (6063‑59‑8) vs. Closest Analogues


Lower Volatility than Trimethylaluminum Enables Elevated Delivery Temperatures Without Excessive Vapor‑Phase Decomposition

Ethoxy(dimethyl)alumane exhibits a predicted boiling point of ~180 °C (Stein & Brown method) , approximately 53 °C higher than the measured boiling point of trimethylaluminum (127 °C) [1]. This lower volatility implies that ethoxy(dimethyl)alumane can be delivered at higher bubbler temperatures without entering a regime of excessive vapor‑phase decomposition that often limits TMA delivery to <80 °C in ALD processes. No directly measured vapor‑pressure curve is publicly available.

Volatility Vapor pressure Precursor delivery

Intrinsic Al–O Bonding Reduces Dependence on External Oxygen Source During Oxide Film Deposition

Unlike TMA, which requires a separate oxygen co‑reactant (e.g., H₂O, O₃) to form Al₂O₃, ethoxy(dimethyl)alumane delivers one oxygen atom per molecule in a pre‑formed Al–O bond [1][2]. This class of precursors has been shown to enable deposition of non‑stoichiometric AlOₓ films by low‑pressure CVD without any added oxygen source, whereas TMA‑based processes invariably require an oxygen pulse [2]. Quantitative oxygen‑doping levels for the exact ethoxide homologue have not been reported in a side‑by‑side study; the evidence is drawn from the well‑characterized behavior of the closely related dimethylaluminum isopropoxide (DMAI) and diethylaluminum ethoxide (DEALO) systems.

Oxygen incorporation Film stoichiometry Single-source precursor

Amorphous Monolayer Nucleation on III‑V Surfaces Contrasts with Ordered TMA Monolayer

Scanning tunneling microscopy (STM) of half‑cycle room‑temperature ALD on InGaAs(001)‑(4×2) shows that DEAE forms a nearly amorphous monolayer, whereas TMA produces an ordered adsorbate layer [1]. Both precursors unpin the Fermi level, but the disordered DEAE monolayer implies a higher number of bonding configurations, which may be advantageous for passivating heterogeneous or defective substrate surfaces where a single ordered registry cannot be maintained.

Nucleation morphology III‑V passivation Scanning tunneling microscopy

Defined Dimeric Solid‑State Structure Provides a Reference for Reactivity Modeling

X‑ray single‑crystal diffraction of dimethylaluminum ethoxide reveals a dimeric structure with bridging ethoxide ligands, forming a centrosymmetric Al₂O₂ core [1]. In contrast, dimethylaluminum isopropoxide crystallizes as a trimer [2]. The difference in aggregation state influences the vapor‑phase species distribution and the activation energy for dissociative chemisorption on hydroxylated surfaces.

Crystal structure Dimer Reactivity prediction

High‑Value Application Scenarios for Ethoxy(dimethyl)alumane (6063‑59‑8) Based on Verified Evidence


Low‑Temperature ALD Gate Oxide on III‑V Semiconductors

The ability of DEAE to nucleate an amorphous, Fermi‑level‑unpinning monolayer on InGaAs at room temperature [1] makes it a candidate for gate‑oxide passivation layers in high‑mobility III‑V MOSFETs. The intrinsic oxygen content may obviate an aggressive oxidizer pulse that otherwise degrades the III‑V surface.

Single‑Source Precursor for Oxygen‑Containing Aluminum Films

Because DEAE contains a pre‑formed Al–O bond, it can serve as a single‑source precursor for AlOₓ films in low‑pressure CVD without requiring a separate oxygen co‑reactant [2]. This simplifies gas‑panel design and reduces the risk of substrate oxidation in oxygen‑sensitive material stacks.

Elevated‑Temperature Precursor Delivery for High‑Aspect‑Ratio Structures

The predicted boiling point ~180 °C suggests that DEAE can be delivered at higher source temperatures than TMA, potentially improving step coverage in trenches and vias by maintaining sufficient vapor pressure while avoiding premature decomposition in the delivery line.

Model System for Alkoxide Precursor Reactivity Studies

The well‑defined dimeric crystal structure [3] provides a solid foundation for computational modeling of dialkylaluminum alkoxide adsorption and fragmentation pathways, aiding the rational design of future ALD/CVD precursors with tailored reactivity.

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